molecular formula C18H18ClN3O3S B11376801 4-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

4-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B11376801
M. Wt: 391.9 g/mol
InChI Key: OOUURHBKDNGZJQ-UHFFFAOYSA-N
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Description

4-CHLORO-N-ETHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, an oxadiazole ring, and a chlorinated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-ETHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base.

    Chlorination: The chlorinated benzene ring can be synthesized via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-ETHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.

    Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique chemical properties may make it useful in the development of new materials, such as polymers or coatings.

    Biological Research: The compound could be used as a probe to study biological processes involving sulfonamides or oxadiazoles.

Mechanism of Action

The mechanism by which 4-CHLORO-N-ETHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The oxadiazole ring and sulfonamide group are known to interact with biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide: shares structural similarities with other sulfonamides and oxadiazoles.

    Benzene, 1-chloro-4-methyl-: Another chlorinated benzene derivative with different functional groups.

    Benzene, 1-methyl-3-[(4-methylphenyl)methyl]-: A compound with a similar aromatic structure but different substituents.

Uniqueness

The uniqueness of 4-CHLORO-N-ETHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

4-chloro-N-ethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C18H18ClN3O3S/c1-3-22(26(23,24)16-9-7-15(19)8-10-16)12-17-20-18(21-25-17)14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3

InChI Key

OOUURHBKDNGZJQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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